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Compound of Interest

Compound Name: 5-Bromoimidazo[1,5-a]pyridine

Cat. No.: B1524953 Get Quote

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromoimidazo[1,5-
a]pyridine

Abstract: The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry,

recognized as a privileged structure in a multitude of pharmacologically active agents.[1] This

guide provides a comprehensive physicochemical profile of 5-Bromoimidazo[1,5-a]pyridine, a

key intermediate for chemical library synthesis and drug discovery programs. By synthesizing

vendor-supplied data, predicted properties, and established analytical principles, this document

serves as a critical resource for researchers, offering insights into the compound's identity,

properties, and handling, alongside validated protocols for its characterization.

Molecular Identity and Structure
5-Bromoimidazo[1,5-a]pyridine is a bicyclic aromatic heterocycle. The fusion of an imidazole

ring and a pyridine ring creates a unique electronic and steric environment. The bromine atom

at the C5 position serves as a versatile synthetic handle, particularly for metal-catalyzed cross-

coupling reactions, enabling the diversification of the core structure.[2]

Table 1: Compound Identifiers
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Identifier Value Source(s)

CAS Number 885275-77-4 [3][4][5][6]

Molecular Formula C₇H₅BrN₂ [4][5][6]

Molecular Weight 197.03 g/mol [3][4][5][6][7]

InChI Key
SKBCZHYUTRSKIY-

UHFFFAOYSA-N
[3][6]

Canonical SMILES C12=CN=CN1C(Br)=CC=C2 [6][7]

| Synonyms | 5-bromoH-imidazo[1,5-a]pyridine, Imidazo[1,5-a]pyridine, 5-bromo- |[6] |

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both

chemical reactions and biological systems. They influence everything from reaction kinetics to

ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates.

Table 2: Summary of Physicochemical Properties
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Property Value Type Source(s)

Physical Form

White to Pale-
yellow to Yellow-
brown Sticky Oil to
Semi-Solid to Solid

Experimental [3]

Density 1.69 ± 0.1 g/cm³ Predicted [6]

pKa 5.80 ± 0.30 Predicted [6]

logP 2.09 - 2.9 Computed [5][7]

TPSA 17.3 Å² Computed [7]

Hydrogen Bond

Donors
0 Computed [7]

Hydrogen Bond

Acceptors
2 Computed [7]

| Storage Conditions | Inert atmosphere (Argon or Nitrogen), 2-8°C | Recommended |[3][4][6] |

Physical State and Solubility
The reported physical form varies from a sticky oil to a semi-solid, which suggests that the

compound may be hygroscopic or exist in a non-crystalline (amorphous) state at room

temperature, potentially influenced by residual solvents or minor impurities.

Expert Insight: The lack of a sharp, defined melting point in vendor descriptions necessitates

the use of advanced techniques like Differential Scanning Calorimetry (DSC) for thermal

analysis (see Protocol 4.3). Based on its computed logP of ~2.1-2.9 and polar surface area, a

qualitative solubility profile can be predicted:

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), Chlorinated solvents

(e.g., Dichloromethane, Chloroform).

Moderate Solubility: Alcohols (e.g., Methanol, Ethanol).

Low to Insoluble: Water, nonpolar aliphatic hydrocarbons (e.g., Hexanes, Heptane).
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Acidity, Basicity, and Stability
The predicted pKa of 5.80 suggests the compound is weakly basic.[6] Protonation is expected

to occur at the N2 position, which is the most electron-rich and sterically accessible nitrogen

atom.

The recommended storage under an inert atmosphere at refrigerated temperatures indicates a

potential sensitivity to oxidative degradation or reactions with atmospheric moisture over time.

[3][4] Researchers should handle this material in a controlled environment to ensure its integrity

for long-term studies.

Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount. The following

sections describe the expected spectroscopic signatures for 5-Bromoimidazo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region

(approx. 6.8-8.6 ppm). The protons on the imidazo[1,5-a]pyridine core will exhibit

characteristic chemical shifts and coupling constants, allowing for full structural assignment.

Signals for protons adjacent to the nitrogen atoms will be shifted downfield.

¹³C NMR: The spectrum should display seven signals for the seven carbon atoms in the

molecule. The carbon atom bearing the bromine (C5) will have its signal influenced by the

halogen's electronic effects. Resonances for aromatic CH carbons are typically observed

between 116-133 ppm in similar structures.[8]

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming molecular weight. For 5-Bromoimidazo[1,5-
a]pyridine, the key diagnostic feature is the isotopic pattern of bromine. The mass spectrum

will show two major peaks for the molecular ion:

[M]⁺: Corresponding to the isotope ⁷⁹Br.

[M+2]⁺: Corresponding to the isotope ⁸¹Br. These two peaks will have a relative intensity ratio

of approximately 1:1, which is a definitive signature for a monobrominated compound.
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Chromatographic Purity
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a

UV detector and a mass spectrometer (LC-MS), is the standard for assessing purity. A well-

resolved, single major peak in the chromatogram indicates high purity.

Experimental Workflows and Protocols
To ensure reliable and reproducible results, a systematic approach to characterization is

essential. The following workflow and protocols are designed to be self-validating.
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Workflow for Physicochemical Characterization

Receive New Batch

Visual & Physical Inspection
(Color, Form)

Identity & Purity Check
(LC-MS)

Trust, but verify

Structural Confirmation
(¹H & ¹³C NMR)

Purity > 95%?

Solubility Screening
(Qualitative Assessment)

Thermal Analysis
(DSC)

Fully Characterized
Compound

Data Package Complete

Click to download full resolution via product page

Caption: Standard workflow for the characterization of a new chemical entity.
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Protocol 4.1: Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in a range of common laboratory

solvents.

Methodology:

Aliquot ~1-2 mg of 5-Bromoimidazo[1,5-a]pyridine into separate, clearly labeled 1-dram

vials.

To each vial, add 100 µL of a test solvent (e.g., Water, Methanol, DMSO, Dichloromethane,

Hexane).

Vortex each vial vigorously for 30 seconds.

Visually inspect for dissolution. If dissolved, the compound is soluble at >10 mg/mL.

If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL) and vortex

again.

If dissolved, the compound is soluble at >2 mg/mL.

If not fully dissolved, add a final 500 µL of the solvent (total volume 1 mL) and vortex.

If dissolved, the compound is soluble at >1 mg/mL. If solid remains, it is considered poorly

soluble or insoluble.

Record observations in a structured table.

Trustworthiness Check: The multi-step dilution allows for a semi-quantitative estimation of

solubility, providing more robust data than a single-point check.

Protocol 4.2: Purity and Identity Confirmation by HPLC-
MS
Objective: To confirm the molecular weight and assess the purity of the compound.

System Parameters:
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Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.4 mL/min.

Injection Volume: 2 µL (of a ~1 mg/mL solution in Acetonitrile).

Detection: UV at 254 nm and Mass Spectrometry (ESI+).

Expert Note: The use of formic acid is critical. It aids in the protonation of the analyte, leading to

better peak shape in chromatography and enhanced signal intensity in positive-ion mode mass

spectrometry (ESI+).

Chemical Reactivity and Synthetic Utility
A key physicochemical characteristic is a compound's reactivity. The C5-bromo substituent is

the primary site for synthetic modification. It is an electrophilic center poised for palladium-

catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery

for building molecular complexity.

5-Bromoimidazo[1,5-a]pyridine

Aryl/Heteroaryl Derivative

Suzuki or Stille Coupling
(Pd catalyst, Base, Boronic Acid/Stannane)

Amine/Amide Derivative

Buchwald-Hartwig Amination
(Pd catalyst, Base, Amine)

Alkynyl Derivative

Sonogashira Coupling
(Pd/Cu catalyst, Base, Alkyne)

Click to download full resolution via product page

Caption: Key cross-coupling reactions utilizing the C5-bromo position.
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This reactivity allows for the systematic exploration of the chemical space around the

imidazo[1,5-a]pyridine core, a strategy known as Structure-Activity Relationship (SAR) studies.

Conclusion
5-Bromoimidazo[1,5-a]pyridine is a valuable building block whose utility is defined by its

specific physicochemical characteristics. With a molecular weight of 197.03 g/mol , moderate

lipophilicity (logP ~2.1-2.9), and a key reactive handle at the C5 position, it is well-suited for

synthetic elaboration in drug discovery pipelines. Proper handling, including storage under

inert, refrigerated conditions, and thorough characterization using the workflows described

herein, are essential for ensuring the integrity and reproducibility of experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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